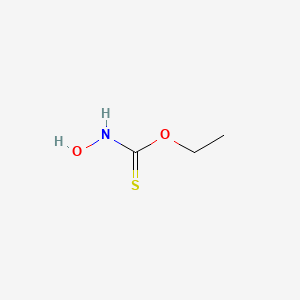
O-Ethyl hydroxycarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethyl hydroxycarbamothioate is an organic compound with the molecular formula C3H7NOS It is a derivative of carbamothioic acid, where the hydroxy group is esterified with an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
O-Ethyl hydroxycarbamothioate can be synthesized through the esterification of carbamothioic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous addition of ethanol to a solution of carbamothioic acid in the presence of a strong acid catalyst. The reaction mixture is heated to reflux, and the product is continuously removed by distillation to drive the reaction to completion. The crude product is then purified by distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
O-Ethyl hydroxycarbamothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-Ethyl hydroxycarbamothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Wirkmechanismus
The mechanism of action of O-Ethyl hydroxycarbamothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through oxidation or reduction reactions. This inhibition can disrupt metabolic pathways and lead to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Ethyl N-tert-butylcarbamothioate: Similar in structure but with a tert-butyl group instead of a hydroxy group.
O-Ethyl N-hydroxycarbamothioate: Similar but with an additional hydroxy group on the nitrogen atom.
Uniqueness
O-Ethyl hydroxycarbamothioate is unique due to its specific esterification pattern, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
116312-12-0 |
|---|---|
Molekularformel |
C3H7NO2S |
Molekulargewicht |
121.16 g/mol |
IUPAC-Name |
O-ethyl N-hydroxycarbamothioate |
InChI |
InChI=1S/C3H7NO2S/c1-2-6-3(7)4-5/h5H,2H2,1H3,(H,4,7) |
InChI-Schlüssel |
DUJGSBQTJWXYSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=S)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate](/img/structure/B14307532.png)
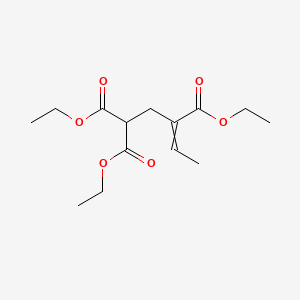

![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)


![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
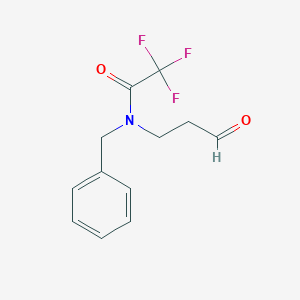
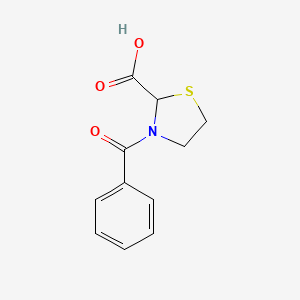
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
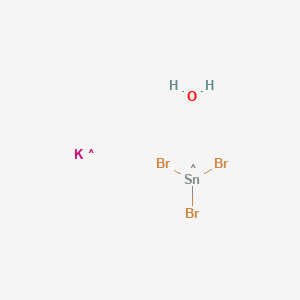

![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)
